molecular formula C16H14BrClN2O3 B11104136 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11104136
M. Wt: 397.6 g/mol
InChI Key: DADRNLMCHNPDPI-DJKKODMXSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of bromine, methoxy, phenoxy, chlorophenyl, and acetohydrazide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Hydrazide: The initial step involves the reaction of 2-bromo-4-methoxyphenol with chloroacetyl chloride to form 2-(2-bromo-4-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-bromo-4-methoxyphenoxy)acetohydrazide.

    Schiff Base Formation: The hydrazide is then reacted with 2-chlorobenzaldehyde under reflux conditions in ethanol to form the final product, 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups.

    Reduction: Reduction reactions can target the hydrazide and Schiff base functionalities.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its hydrazide and Schiff base functionalities make it a potential candidate for enzyme inhibitors, which are valuable tools in biochemical studies.

Medicine

In medicine, the compound’s potential as a pharmacophore is of interest. Researchers are investigating its use in the development of new drugs, particularly those targeting cancer and infectious diseases. Its ability to interact with biological macromolecules makes it a promising candidate for drug design.

Industry

In the industrial sector, 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. It may also act as an enzyme inhibitor by binding to the active site or allosteric sites, thereby modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methoxyphenoxy)acetohydrazide
  • N’-(2-chlorophenyl)methylidene]acetohydrazide
  • 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

Uniqueness

What sets 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide apart from similar compounds is its specific combination of functional groups. The presence of both bromine and chlorine atoms, along with the methoxy and phenoxy groups, provides unique reactivity and interaction profiles. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C16H14BrClN2O3

Molecular Weight

397.6 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrClN2O3/c1-22-12-6-7-15(13(17)8-12)23-10-16(21)20-19-9-11-4-2-3-5-14(11)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

DADRNLMCHNPDPI-DJKKODMXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl)Br

Origin of Product

United States

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